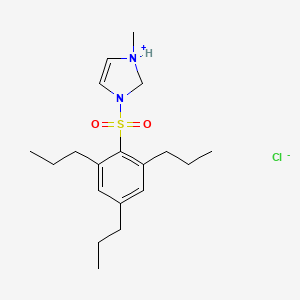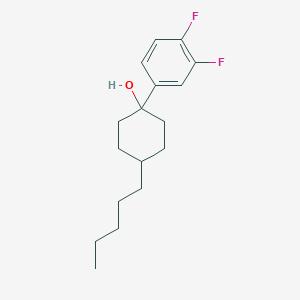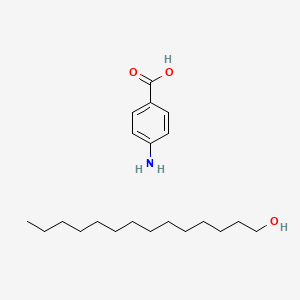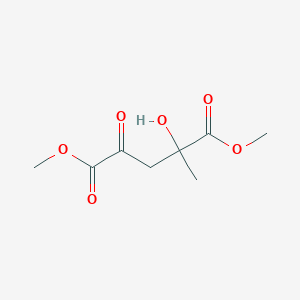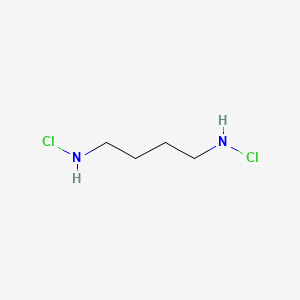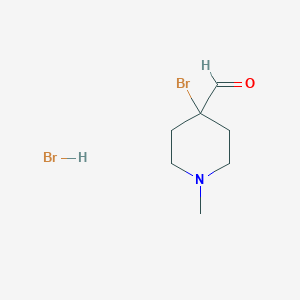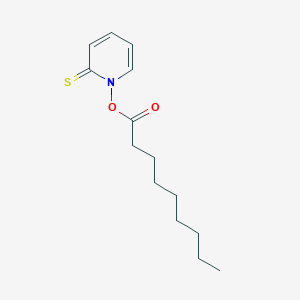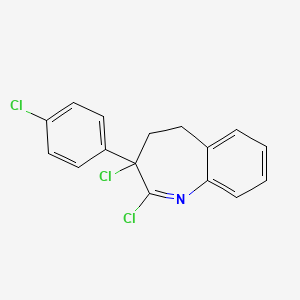
2,3-Dichloro-3-(4-chlorophenyl)-4,5-dihydro-3H-1-benzazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-3-(4-chlorophenyl)-4,5-dihydro-3H-1-benzazepine is a chemical compound that belongs to the class of benzazepines Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-3-(4-chlorophenyl)-4,5-dihydro-3H-1-benzazepine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzazepine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted phenylamine and a chlorinated benzyl chloride, under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dichloro-3-(4-chlorophenyl)-4,5-dihydro-3H-1-benzazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the compound’s structure.
Substitution: The chlorine atoms on the benzazepine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-3-(4-chlorophenyl)-4,5-dihydro-3H-1-benzazepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 2,3-Dichloro-3-(4-chlorophenyl)-4,5-dihydro-3H-1-benzazepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Known for its biological activities and used as a reference compound in various studies.
2,3’-Dichloro-3-(4-chlorophenyl)-1,1’-biphenyl: Another chlorinated aromatic compound with distinct properties.
Uniqueness
2,3-Dichloro-3-(4-chlorophenyl)-4,5-dihydro-3H-1-benzazepine is unique due to its specific structural features, such as the presence of chlorine atoms and the benzazepine core
Eigenschaften
CAS-Nummer |
111027-09-9 |
|---|---|
Molekularformel |
C16H12Cl3N |
Molekulargewicht |
324.6 g/mol |
IUPAC-Name |
2,3-dichloro-3-(4-chlorophenyl)-4,5-dihydro-1-benzazepine |
InChI |
InChI=1S/C16H12Cl3N/c17-13-7-5-12(6-8-13)16(19)10-9-11-3-1-2-4-14(11)20-15(16)18/h1-8H,9-10H2 |
InChI-Schlüssel |
MAPMDEBCPPNUPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=NC2=CC=CC=C21)Cl)(C3=CC=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate](/img/structure/B14316755.png)
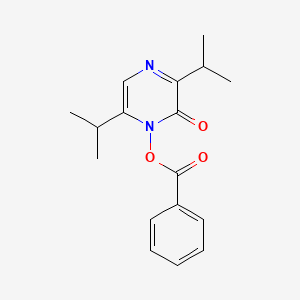
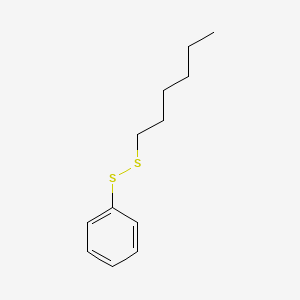
![1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14316775.png)
